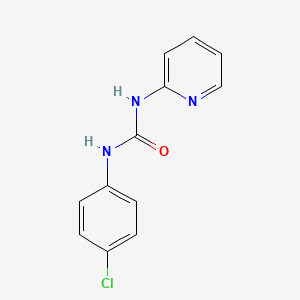
3-Iodo-2-(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with an iodine atom at the 3-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the iodocyclisation of 1-mercapto-3-alkyn-2-ols in the presence of iodine and an ionic liquid such as 1-ethyl-3-methylimidazolium ethyl sulfate. This reaction proceeds under mild conditions (25°C) and does not require an external base . Another method involves the cyclization of functionalized alkynes, which allows for the regioselective formation of the thiophene ring with the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of recyclable reaction media, such as ionic liquids, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura and Sonogashira cross-coupling reactions, forming carbon-carbon bonds with other organic fragments
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and boron reagents under mild conditions.
Sonogashira Coupling: Utilizes palladium and copper catalysts in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while Sonogashira coupling produces alkynyl-substituted thiophenes .
Scientific Research Applications
3-Iodo-2-(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Iodo-2-(trifluoromethyl)thiophene exerts its effects depends on the specific application. In organic synthesis, the compound’s reactivity is primarily influenced by the electron-withdrawing trifluoromethyl group and the electron-donating iodine atom. These substituents modulate the electronic properties of the thiophene ring, making it more reactive towards nucleophiles and electrophiles .
Comparison with Similar Compounds
2-Iodothiophene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an iodine atom, leading to distinct chemical properties and uses.
Uniqueness: 3-Iodo-2-(trifluoromethyl)thiophene is unique due to the combination of the iodine and trifluoromethyl substituents, which impart distinct electronic and steric effects. This makes it a valuable compound for various synthetic and research applications, offering advantages over similar thiophene derivatives .
Properties
IUPAC Name |
3-iodo-2-(trifluoromethyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3IS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBCHFYYIYWFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3IS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)





![2,2,2-trifluoroethyl N-{4-[cyclohexyl(methyl)amino]-3-fluorophenyl}carbamate](/img/structure/B2736333.png)
